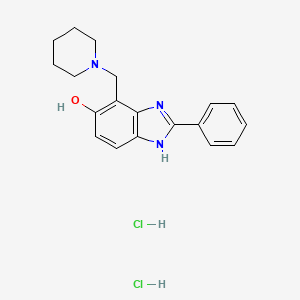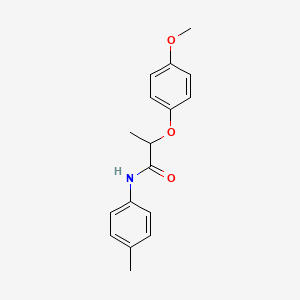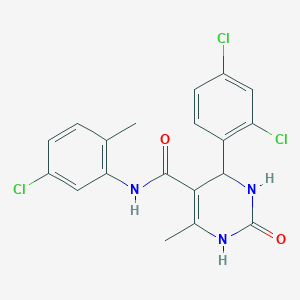
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride, also known as P5M6, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which in turn affects various cellular processes. This compound has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate inflammation. This compound has also been shown to inhibit HIV replication by targeting CK2-mediated phosphorylation of the viral protein Tat.
実験室実験の利点と制限
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool compound for studying the role of CK2 in various cellular processes. This compound has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, this compound may have off-target effects on other proteins that share structural similarities with CK2.
将来の方向性
There are several future directions for the study of 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride. One direction is to study the role of CK2 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit CK2-mediated phosphorylation of tau protein, which is implicated in the pathogenesis of these diseases. Another direction is to study the role of CK2 in cancer therapy. This compound has been shown to induce apoptosis in cancer cells and to enhance the efficacy of chemotherapy drugs. Finally, this compound can be used as a starting point for the development of new CK2 inhibitors with improved potency and selectivity.
合成法
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride can be synthesized by reacting 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazole with hydrochloric acid in ethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been widely used in scientific research as a tool compound to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been used to study the role of CK2 in HIV replication, inflammation, and neurodegeneration.
特性
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.2ClH/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14;;/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZCFUAEIQRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B5152780.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)
![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)